1-(4-fluorobenzyl)-1H-imidazole molecular weight and formula
1-(4-fluorobenzyl)-1H-imidazole molecular weight and formula
The following technical guide details the physicochemical identity, synthesis, and application of 1-(4-fluorobenzyl)-1H-imidazole , a critical pharmacophore in medicinal chemistry.
Executive Summary
1-(4-fluorobenzyl)-1H-imidazole is a pivotal N-substituted imidazole derivative utilized extensively as a building block in the development of heme oxygenase (HO-1) inhibitors, antifungal agents (lanosterol 14
Part 1: Physicochemical Identity
Molecular Specification
The compound is defined by the N-alkylation of the 1H-imidazole ring with a 4-fluorobenzyl group.[1] The presence of the fluorine atom at the para position of the benzyl ring is a strategic medicinal chemistry modification to block metabolic oxidation (specifically preventing para-hydroxylation) and modulate lipophilicity (
| Property | Value | Notes |
| IUPAC Name | 1-[(4-fluorophenyl)methyl]-1H-imidazole | Systematic nomenclature |
| Molecular Formula | C | Confirmed by elemental composition |
| Molecular Weight | 176.19 g/mol | Calculated (C: 12.01, H: 1.01, F: 19.00, N: 14.01) |
| Physical State | Solid / Viscous Oil | Typically a low-melting solid or oil depending on purity |
| Solubility | DMSO, Methanol, DCM, Chloroform | Sparingly soluble in water; soluble in organic solvents |
| pKa (est.) | ~6.5 - 7.0 | Basic nitrogen (N3) of the imidazole ring |
| Key Analogues | 1-(4-fluorobenzyl)-1H-imidazole-4-carboxylic acid | CAS: 1368524-71-3 (Used as reference standard) |
Structural Analysis
The molecule consists of two aromatic systems linked by a methylene bridge.
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Imidazole Ring: Planar, electron-rich, acts as a monodentate ligand for Fe(II)/Fe(III) centers.
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Methylene Linker: Provides rotational freedom, allowing the imidazole to orient into the catalytic site of enzymes.
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4-Fluorophenyl Group: Acts as a hydrophobic anchor. The C-F bond is bioisosteric to C-H but significantly more stable against metabolic degradation.
Part 2: Synthetic Methodology
Synthesis Protocol: N-Alkylation
The most robust route for synthesizing 1-(4-fluorobenzyl)-1H-imidazole is the direct N-alkylation of imidazole with 4-fluorobenzyl chloride (or bromide) under basic conditions. This S
Reagents & Materials:
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Substrate: Imidazole (1.0 eq)[2]
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Electrophile: 4-Fluorobenzyl chloride (1.1 eq)
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Base: Potassium Carbonate (K
CO ) (2.0 eq) or Sodium Hydride (NaH) (1.2 eq) -
Solvent: Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)
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Atmosphere: Nitrogen or Argon (inert atmosphere recommended)
Step-by-Step Procedure:
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Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Imidazole (1.0 eq, e.g., 680 mg, 10 mmol) in anhydrous DMF (10 mL).
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Deprotonation: Add K
CO (2.0 eq, 2.76 g, 20 mmol). Stir the suspension at room temperature for 30 minutes to facilitate deprotonation of the imidazole N-H.-
Expert Note: If using NaH, cool to 0°C before addition to control hydrogen gas evolution.
-
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Alkylation: Dropwise add 4-Fluorobenzyl chloride (1.1 eq, 1.59 g, 11 mmol).
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Reaction: Heat the mixture to 80°C and stir for 4–6 hours. Monitor reaction progress via TLC (System: 5% Methanol in DCM). The product will appear as a new spot with a higher R
than imidazole. -
Work-up:
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Cool the reaction mixture to room temperature.
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Pour into ice-cold water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).
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Wash the combined organic layers with Brine (2 x 20 mL) to remove residual DMF.
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Dry over anhydrous Na
SO , filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent: Gradient of Hexanes/Ethyl Acetate, 7:3 to 1:1) to yield the pure product.
Reaction Mechanism & Workflow
The reaction proceeds via a classic S
Figure 1: Synthetic workflow for the N-alkylation of imidazole.
Part 3: Analytical Characterization
To validate the synthesis, the following spectral data should be obtained. The values below are predicted based on structural analogues and standard chemical shifts.
Nuclear Magnetic Resonance (NMR)
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H NMR (400 MHz, CDCl
):- 7.55 (s, 1H, Imidazole C2-H) – Diagnostic deshielded singlet.
- 7.15 – 7.20 (m, 2H, Benzyl Ar-H, meta to F)
- 7.08 (s, 1H, Imidazole C4-H)
- 7.00 – 7.06 (m, 2H, Benzyl Ar-H, ortho to F)
- 6.90 (s, 1H, Imidazole C5-H)
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5.10 (s, 2H, N-CH
-Ar) – Characteristic benzylic methylene singlet.
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F NMR (376 MHz, CDCl
):- -114.5 ppm (s) – Typical shift for para-fluoro substitution.
Mass Spectrometry (MS)
-
Method: ESI-MS (Positive Mode)
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Expected Mass: [M+H]
= 177.20 m/z. -
Fragmentation: Loss of the benzyl group (tropylium ion equivalent) may be observed at m/z ~109.
Part 4: Functional Applications
Heme Oxygenase-1 (HO-1) Inhibition
The 1-(4-fluorobenzyl)-1H-imidazole scaffold is a potent pharmacophore for inhibiting Heme Oxygenase-1 (HO-1) . HO-1 catalyzes the degradation of heme into biliverdin, iron, and carbon monoxide.[3] In cancer cells, HO-1 is often upregulated, conferring cytoprotection against chemotherapy.
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Mechanism: The imidazole nitrogen (N3) coordinates directly to the Fe(II) center of the heme cofactor within the HO-1 pocket, displacing the distal water molecule and preventing oxygen binding. The 4-fluorobenzyl group occupies the hydrophobic western pocket of the enzyme, stabilizing the inhibitor-enzyme complex.
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Therapeutic Relevance: Inhibitors based on this scaffold are investigated for sensitizing tumors to chemotherapy and for treating neurodegenerative diseases.
Antifungal Activity (CYP51 Inhibition)
Similar to clotrimazole and ketoconazole, this compound targets Lanosterol 14
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Mechanism: It inhibits the biosynthesis of ergosterol, a key component of the fungal cell membrane, leading to membrane disruption and cell death.
Figure 2: Mechanism of Action for Heme Oxygenase-1 (HO-1) inhibition.
References
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Chemical Identity & Analogues
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National Center for Biotechnology Information (2025). PubChem Compound Summary for Imidazole Derivatives. Retrieved from [Link]
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Synthetic Methodology
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Organic Chemistry Portal (2024). Synthesis of Imidazoles: N-Alkylation Protocols. Retrieved from [Link]
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Medicinal Applications (HO-1 & Antifungal)
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MDPI (2021). Novel Structural Insight into Inhibitors of Heme Oxygenase-1 (HO-1) by New Imidazole-Based Compounds. Retrieved from [Link]
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National Institutes of Health (2013). Evaluation of novel aryloxyalkyl derivatives of imidazole as heme oxygenase-1 inhibitors. Retrieved from [Link]
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UCL Discovery (2025). An oral heme oxygenase inhibitor targets immunosuppressive perivascular macrophages. Retrieved from [Link]
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